molecular formula C24H27N3O2 B053680 MS 28 CAS No. 117523-45-2

MS 28

Cat. No.: B053680
CAS No.: 117523-45-2
M. Wt: 389.5 g/mol
InChI Key: NQCPDEKEHVGSIN-UHFFFAOYSA-N
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Description

N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring, a piperidine ring, and a furan ring, which are linked through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The 4-methylpyridine can be synthesized through the alkylation of pyridine with methyl iodide under basic conditions.

    Formation of the Piperidine Intermediate: The 1-phenethyl-4-piperidine can be synthesized through the reduction of 1-phenethyl-4-piperidone using a reducing agent such as sodium borohydride.

    Coupling Reaction: The pyridine and piperidine intermediates are coupled with 2-furoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to its analogs.

Properties

CAS No.

117523-45-2

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C24H27N3O2/c1-19-9-13-25-23(18-19)27(24(28)22-8-5-17-29-22)21-11-15-26(16-12-21)14-10-20-6-3-2-4-7-20/h2-9,13,17-18,21H,10-12,14-16H2,1H3

InChI Key

NQCPDEKEHVGSIN-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4

Canonical SMILES

CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4

Key on ui other cas no.

117523-45-2

Synonyms

MS 28
MS-28
MS28
N-(2-(4-methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide

Origin of Product

United States

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